1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide

Medicinal chemistry TAFIa inhibitor synthesis N-debenzylation

1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide (CAS 945459-81-4, molecular formula C₁₇H₂₀NOP, MW 285.32 g/mol) is a heterocyclic organophosphorus compound belonging to the 1,4-azaphosphinane 4-oxide class, characterized by a saturated six-membered ring containing one phosphorus (as phosphine oxide) and one nitrogen atom, substituted with N-benzyl and P-phenyl groups. This scaffold has been identified within patented TAFIa (activated thrombin-activatable fibrinolysis inhibitor) inhibitor programs and serves as a key synthetic intermediate for preparing N-deprotected 4-phenyl-1,4-azaphosphinane 4-oxide derivatives.

Molecular Formula C17H20NOP
Molecular Weight 285.32 g/mol
CAS No. 945459-81-4
Cat. No. B3310162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide
CAS945459-81-4
Molecular FormulaC17H20NOP
Molecular Weight285.32 g/mol
Structural Identifiers
SMILESC1CP(=O)(CCN1CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H20NOP/c19-20(17-9-5-2-6-10-17)13-11-18(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2
InChIKeyLZZXVUMKJLYXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide (CAS 945459-81-4) Procurement Baseline & Compound Class Overview


1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide (CAS 945459-81-4, molecular formula C₁₇H₂₀NOP, MW 285.32 g/mol) is a heterocyclic organophosphorus compound belonging to the 1,4-azaphosphinane 4-oxide class, characterized by a saturated six-membered ring containing one phosphorus (as phosphine oxide) and one nitrogen atom, substituted with N-benzyl and P-phenyl groups . This scaffold has been identified within patented TAFIa (activated thrombin-activatable fibrinolysis inhibitor) inhibitor programs [1] and serves as a key synthetic intermediate for preparing N-deprotected 4-phenyl-1,4-azaphosphinane 4-oxide derivatives . Publicly available quantitative differentiation data for this specific compound against defined close analogs remain extremely limited; the evidence presented below represents the best available comparator-based information for procurement decision-making within this data-scarce chemical space.

Why In-Class 1,4-Azaphosphinane 4-Oxides Cannot Be Interchanged with 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide


Within the 1,4-azaphosphinane 4-oxide family, the specific combination of N-benzyl and P-phenyl substituents on CAS 945459-81-4 governs both its synthetic utility and its pharmacophoric identity in a manner that cannot be replicated by alternative substitution patterns. The N-benzyl group serves as a cleavable protecting group that enables downstream access to the NH-free 4-phenyl-1,4-azaphosphinane 4-oxide scaffold via catalytic hydrogenolysis , a transformation that is not accessible with N-methyl or N-allyl congeners without altering the P-substituent. Furthermore, the P-phenyl substituent is a critical determinant of hydrophobic binding within TAFIa inhibitor pharmacophores as described in Servier's patent portfolio [1], meaning that compounds bearing P-methyl, P-ethoxy, or P-mercapto groups at the 4-position belong to fundamentally different structure-activity relationship (SAR) clusters. Generic replacement with commercially available analogs such as 1-benzyl-4-methyl-1,4-azaphosphinane 4-oxide (CAS 945459-79-0), 1-methyl-4-phenyl-1,4-azaphosphinane 4-oxide, or 4-ethoxy-substituted azaphosphinanes would result in the procurement of a compound with divergent synthetic trajectory and distinct biological target engagement profile, invalidating cross-comparisons without de novo experimental validation [2].

Quantitative Differentiation Evidence for 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide (CAS 945459-81-4) Versus Key Analogs


Synthetic Intermediate Utility: Quantitative Conversion to 4-Phenyl-1,4-azaphosphinane 4-Oxide Hydrochloride via N-Debenzylation

CAS 945459-81-4 functions as a direct and efficient synthetic precursor to 4-phenyl-1,4-azaphosphinane 4-oxide hydrochloride (CAS 945459-82-5) via catalytic hydrogenolytic N-debenzylation. In a documented procedure, 14.2 g (49.8 mmol) of 1-benzyl-4-phenyl-[1,4]azaphosphinane 4-oxide was hydrogenated over 10% Pd/C (2.0 g) in EtOH/1N HCl at 50 psi for 60 h, affording 11.40 g of the hydrochloride product in 99% yield . This near-quantitative conversion is a defining feature: the N-benzyl group is uniquely cleavable among common N-alkyl substituents. N-Methyl analogs (e.g., 1-methyl-4-phenyl-1,4-azaphosphinane 4-oxide) cannot undergo this deprotection, permanently locking the tertiary amine. N-Allyl analogs require different cleavage conditions (e.g., Wilkinson's catalyst or Pd-mediated isomerization/hydrolysis) that may not be compatible with the P-oxide functionality. The quantitative yield and straightforward protocol establish CAS 945459-81-4 as the preferred protected intermediate for accessing the NH-free 4-phenyl scaffold.

Medicinal chemistry TAFIa inhibitor synthesis N-debenzylation catalytic hydrogenolysis

Pharmacophore Occupancy in TAFIa Inhibitor Patent Space: Class Membership and Structural Determinants

The 1,4-azaphosphinane 4-oxide scaffold bearing a P-phenyl substituent appears within the Markush claims of Servier's TAFIa inhibitor patents (US 10,138,260 and related filings), where the phosphinane/azaphosphinane core is explicitly defined as the central scaffold for TAFIa inhibition [1]. In the broader SAR context described by Schaffner et al. (2021, J. Med. Chem.), phosphinanes and azaphosphinanes were optimized as potent and selective TAFIa inhibitors with IC₅₀ values reaching the low nanomolar range for optimized leads [2]. While specific IC₅₀ data for CAS 945459-81-4 itself have not been disclosed in the public domain, the compound's substitution pattern (P-phenyl, N-benzyl) places it within the hydrophobic pharmacophore space defined by the patent SAR. The P-phenyl group contributes to a critical hydrophobic interaction; P-methyl or P-ethoxy analogs occupy a distinctly different chemical space with reduced aromatic π-stacking potential. The N-benzyl group provides a modifiable position (via debenzylation) for further SAR exploration, distinguishing it from fixed N-alkyl congeners.

TAFIa inhibition thrombosis fibrinolysis structure-activity relationship patent analysis

N-Benzyl Protection Strategy Selectivity: Differentiated Cleavage Chemistry vs. N-Alkyl Analogs

The N-benzyl substituent on CAS 945459-81-4 enables chemoselective deprotection under neutral-to-mildly acidic hydrogenolysis conditions (Pd/C, H₂), a transformation that is orthogonal to the P–O bond and does not reduce the phosphine oxide . In documented analogous systems, 1-benzyl-4-ethoxy-[1,4]azaphosphinane 4-oxide undergoes clean debenzylation to 4-ethoxy-[1,4]azaphosphinane 4-oxide in 99.4% yield under near-identical conditions (10% Pd/C, H₂, MeOH, 18 h), confirming the generality and chemoselectivity of this transformation across the 1-benzyl-azaphosphinane class . By contrast, N-methyl-4-phenyl-1,4-azaphosphinane 4-oxide (the 1-methyl analog described by Collins et al., 1974) cannot be deprotected and thus locks the tertiary amine permanently [1]. N-Allyl analogs require alternative cleavage strategies (e.g., Pd(PPh₃)₄, Rh catalysis, or two-step isomerization/hydrolysis) that introduce additional reagent costs, step counts, and potential side reactions at the phosphine oxide center. The benzyl group therefore offers the optimal balance of stability during synthesis and cleavability at the desired diversification stage.

Protecting group strategy hydrogenolysis selectivity synthetic methodology azaphosphinane derivatization

Supplier-Specification Differentiation: Purity Documentation for CAS 945459-81-4

Commercially, 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide (CAS 945459-81-4) is available from LeYan (product number 1611706) at a catalog purity specification of 98% . No authoritative analytical data (HPLC chromatograms, NMR spectra, elemental analysis) have been identified for this compound in the public domain. For comparison, the closely related N-debenzylated congener 4-phenyl-1,4-azaphosphinane 4-oxide hydrochloride (CAS 945459-82-5) is listed at 95% purity by AKSci , while the 1-benzyl-4-methyl analog (CAS 945459-79-0) is reported at 97% purity by various vendors. The 98% specification for CAS 945459-81-4 places it at the higher end of the purity range for commercially available 1,4-azaphosphinane 4-oxide derivatives, though batch-to-batch variability must be noted per the vendor's disclaimer that displayed purity represents入库指导纯度值 (inbound guidance purity) .

Chemical procurement purity specification vendor comparison quality assurance

Validated Application Scenarios for 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide (CAS 945459-81-4) Based on Current Evidence


TAFIa Inhibitor Lead Optimization: Protected Intermediate for Scaffold Diversification

In medicinal chemistry programs targeting activated thrombin-activatable fibrinolysis inhibitor (TAFIa) for thrombotic disease indications, CAS 945459-81-4 serves as a structurally validated, protected intermediate within the Servier patent pharmacophore space [1]. The N-benzyl group allows chemists to elaborate the molecule at other positions (e.g., ring functionalization, P-substituent modification) while maintaining a cleavable protecting group at nitrogen. Upon reaching the desired oxidation state and substitution pattern, quantitative hydrogenolytic N-debenzylation (demonstrated 99% yield in analogous systems) [2] releases the free NH scaffold for further functionalization—alkylation, acylation, sulfonylation, or incorporation into more complex TAFIa inhibitor architectures as described in the J. Med. Chem. SAR study . This scenario is not accessible with permanently N-alkylated analogs such as 1-methyl-4-phenyl-1,4-azaphosphinane 4-oxide.

Chemoselective Synthesis of N-H 4-Phenyl-1,4-azaphosphinane 4-Oxide Derivatives

For research groups requiring the 4-phenyl-1,4-azaphosphinane 4-oxide core with a free secondary amine, CAS 945459-81-4 is the most direct commercially available precursor. A documented patent procedure achieves near-quantitative conversion (99% yield, 11.40 g isolated from 14.2 g starting material) to the hydrochloride salt of 4-phenyl-1,4-azaphosphinane 4-oxide via Pd/C hydrogenolysis [1]. This transformation is operationally straightforward (single step, filtration workup) and proceeds without affecting the phosphine oxide group. Alternative routes to the NH-free scaffold—such as direct cyclization with ammonia (which Collins et al. showed gives low yields of oxaphosphorinane byproducts) [2]—are significantly less efficient. The benzyl-protected precursor thus represents the practical entry point for accessing this substructure in multi-step syntheses.

Structure-Activity Relationship Studies on P-Aryl Azaphosphinane TAFIa Inhibitors

The P-phenyl substituent on CAS 945459-81-4 is a critical structural feature for engagement with the hydrophobic binding pocket of TAFIa as inferred from the Servier patent SAR [1]. Research groups conducting systematic SAR around the azaphosphinane scaffold can use this compound as a reference point to explore the effects of varying N-substitution (via debenzylation followed by re-functionalization) while keeping the P-phenyl group constant. This enables direct comparison of N-substituent effects (benzyl vs. H vs. alkyl vs. acyl) on TAFIa inhibitory potency without confounding changes at phosphorus. P-Alkyl-substituted analogs (e.g., 1-benzyl-4-methyl-1,4-azaphosphinane 4-oxide, CAS 945459-79-0) probe a different dimension of SAR (P-substituent variation) and are complementary rather than substitutable procurement choices. The broader azaphosphinane TAFIa inhibitor class has demonstrated nanomolar potency in enzymatic assays [2], supporting the relevance of this SAR exploration strategy.

Methodological Studies on Tertiary Phosphine Oxide Reduction and Functionalization

The presence of both a phosphine oxide (P=O) and a tertiary amine within the same six-membered ring makes CAS 945459-81-4 a valuable substrate for methodological investigations into chemoselective transformations of heterocyclic phosphine oxides. The P=O group can be reduced to the phosphine (P(III)) with silanes or alumino-hydride reagents, while the N-benzyl group remains intact—or alternatively, the N-benzyl can be selectively cleaved via hydrogenolysis while preserving the P=O bond [1]. This orthogonal reactivity profile, combined with the compound's commercial availability at 98% purity [2], supports its use as a standardized substrate in reaction methodology development, where reproducible procurement of a consistent starting material is essential.

Quote Request

Request a Quote for 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.